3-(BENZENESULFONYL)-N-(3,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(Benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core. The compound features a benzenesulfonyl group at position 3 and a 3,4-dimethoxyphenylamine substituent at position 3.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4S/c1-31-19-13-12-15(14-20(19)32-2)24-21-17-10-6-7-11-18(17)28-22(25-21)23(26-27-28)33(29,30)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQFAQPPNGYCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-(3,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Fusing the Triazole and Quinazoline Rings: The triazole ring is then fused to a quinazoline moiety through a series of condensation reactions.
Introduction of Benzenesulfonyl and Dimethoxyphenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(BENZENESULFONYL)-N-(3,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has been identified as a potential anticancer agent. Research indicates that it may inhibit the growth of cancer cells by interfering with specific molecular pathways involved in cell proliferation and survival. For instance, the patent AU2010347233B2 discusses compounds related to this structure that exhibit significant activity against various cancer types, suggesting a promising therapeutic role in oncology .
-
Antimicrobial Properties :
- Preliminary studies have indicated that derivatives of this compound can exhibit antimicrobial effects. Their ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes makes them candidates for developing new antibiotics.
-
Neuroprotective Effects :
- Some studies suggest that the compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its mechanism may involve the modulation of neuroinflammatory responses or protection against oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is crucial for optimizing its pharmacological properties. Variations in substituents on the quinazoline and triazole rings can significantly alter biological activity and selectivity towards target enzymes or receptors.
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of this compound against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than established chemotherapeutics. The study also highlighted the compound's ability to induce apoptosis in cancer cells via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that derivatives of this compound showed significant activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.
Data Tables
Mécanisme D'action
The mechanism of action of 3-(BENZENESULFONYL)-N-(3,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Intercalating into DNA and affecting gene expression.
Modulating Receptor Activity: Binding to receptors and altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Similar Compounds
Triazoloquinazoline derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a detailed comparison of the target compound with three key analogs (see Table 1).
Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives
Structural Differences and Implications
In contrast, the 4-methylphenyl group in introduces steric bulk, which may reduce solubility but improve membrane permeability . The 3,4-dimethylbenzenesulfonyl substituent in adds hydrophobicity, likely contributing to prolonged metabolic stability compared to the target compound .
Position 5 Substituents: The 3,4-dimethoxyphenyl group in the target compound offers moderate polarity due to methoxy groups, balancing solubility and receptor affinity. The 4-ethoxyphenyl in has a longer alkyl chain, which may reduce polarity and increase herbicidal activity .
Physicochemical Properties
Activité Biologique
The compound 3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline core substituted with a benzenesulfonyl group and a dimethoxyphenyl moiety, along with a triazole ring that enhances its biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds similar to 3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound has shown promising results in inhibiting the proliferation of human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be in the low micromolar range (approximately 0.35 µM for HCT-116) .
-
Mechanisms of Action : The mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of Kinases : It has been found to inhibit key kinases involved in cancer progression, such as EGFR and VEGFR-2. These kinases are crucial for tumor growth and angiogenesis.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), suggesting it promotes apoptosis in cancer cells .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase in HCT-116 cells, indicating its potential to halt cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is often influenced by their structural modifications. In the case of 3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine , the following aspects are noteworthy:
| Structural Feature | Impact on Activity |
|---|---|
| Benzenesulfonyl Group | Enhances solubility and bioavailability |
| Dimethoxyphenyl Moiety | Contributes to binding affinity to targets |
| Triazole Ring | Increases potency against cancer cell lines |
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Quinazoline Derivatives : A study evaluated various quinazoline derivatives for their anticancer properties. Compounds similar to our target showed IC50 values ranging from 0.31 µM to 3.20 µM against different kinases involved in cancer signaling pathways .
- Mechanistic Insights : Another investigation focused on understanding how these compounds induce apoptosis through mitochondrial pathways. It was found that quinazoline derivatives could significantly alter the expression levels of apoptotic markers like p53 .
Q & A
Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
- Methodological Answer : A multi-step synthesis is typically employed. Start with the formation of the triazoloquinazoline core via cyclization reactions, followed by sulfonylation using benzenesulfonyl chloride. The 3,4-dimethoxyphenylamine group is introduced via nucleophilic substitution or coupling reactions. Key steps include:
- Cyclization : Use a catalyst like triethylamine in dioxane for intermediate stabilization .
- Purification : Recrystallization from ethanol-DMF mixtures ensures high purity .
Example reaction conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Triethylamine, dioxane, 20–25°C | ~65% | |
| Sulfonylation | Benzenesulfonyl chloride, THF, 0°C | ~75% |
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Structural Confirmation : NMR (1H/13C) and high-resolution mass spectrometry (HRMS) for molecular integrity .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Q. What in vitro assays are suitable for initial cytotoxicity screening?
- Methodological Answer : Prioritize cost-effective, high-throughput assays:
- Daphnia magna Assay : Assess acute toxicity (48-hour LC50) to predict ecological impact .
- MTT/PrestoBlue Assays : Measure mitochondrial activity in cancer cell lines (e.g., HeLa, MCF-7) .
Example parameters:
| Assay | Endpoint | Model System | Reference |
|---|---|---|---|
| Daphnia magna | LC50 (48h) | Crustacean | |
| MTT | IC50 (72h) | Human cancer cells |
Advanced Research Questions
Q. How to design experiments to resolve contradictions in biological activity data across studies?
- Methodological Answer : Address discrepancies via:
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell culture media, incubation time) .
- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets .
- Mechanistic Studies : Employ RNA sequencing or proteomics to identify off-target effects .
Q. What methodologies assess the environmental fate and ecological impact of this compound?
Q. How to apply QSAR models to predict the bioactivity of structural analogs?
- Methodological Answer : Develop QSAR models using:
- Descriptor Selection : Include electronic (HOMO/LUMO) and steric (molar refractivity) parameters .
- Validation : Use leave-one-out cross-validation (LOOCV) with R² > 0.7 for reliability .
Example workflow:
| Step | Tool/Method | Output | Reference |
|---|---|---|---|
| Descriptor Calculation | Gaussian 09 | HOMO/LUMO | |
| Model Training | Partial Least Squares (PLS) | Predictive R² |
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity results between in vitro and in vivo models?
- Methodological Answer : Investigate potential causes:
- Metabolic Differences : Use liver microsomes to assess metabolite formation .
- Dosage Adjustments : Apply allometric scaling (e.g., body surface area conversion) for in vivo extrapolation .
Experimental Design Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
